

In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-4-fluoronitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-fluoronitrobenzene

Cat. No.: B1266112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **3-Bromo-4-fluoronitrobenzene** (CAS No. 701-45-1), a key intermediate in various synthetic applications. This document outlines the reported physical properties, provides detailed, generalized experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Physicochemical Data of 3-Bromo-4-fluoronitrobenzene

The physical properties of **3-Bromo-4-fluoronitrobenzene** are crucial for its handling, reaction setup, and purification. A summary of the reported melting and boiling points from various sources is presented below. It is important to note the slight variations in the reported values, which can arise from differences in experimental conditions and sample purity.

Property	Reported Value
Melting Point	55 °C
	55-58 °C
Boiling Point	250.6 °C at 760 mmHg

Experimental Protocols for Physical Property Determination

While specific experimental procedures for determining the melting and boiling points of **3-Bromo-4-fluoronitrobenzene** are not detailed in publicly available literature, standard organic chemistry methodologies are applicable. The following sections describe generalized protocols for these determinations.

Melting Point Determination

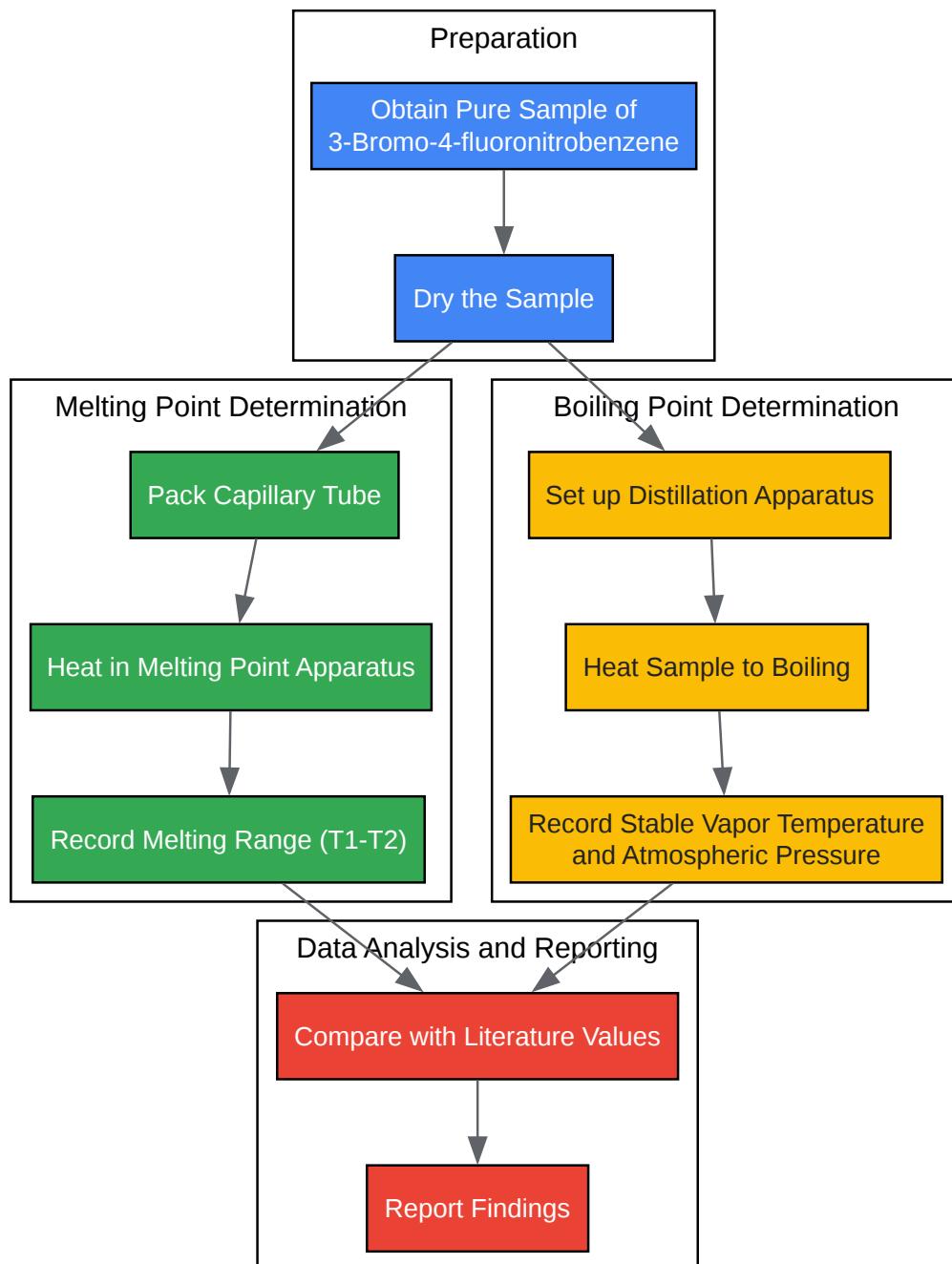
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point is a useful indicator of purity, as impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **3-Bromo-4-fluoronitrobenzene** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature measurement.
- Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded.
- Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is sensitive to changes in atmospheric pressure.


Methodology: Distillation Method

- Apparatus Setup: A small quantity of **3-Bromo-4-fluoronitrobenzene** is placed in a distillation flask. The flask is fitted with a condenser and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.
- Equilibrium: The temperature will rise and then stabilize at the boiling point of the substance. This constant temperature is the boiling point.
- Recording: The atmospheric pressure should be recorded at the time of the measurement, as the boiling point is pressure-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound like **3-Bromo-4-fluoronitrobenzene**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-4-fluoronitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266112#3-bromo-4-fluoronitrobenzene-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b1266112#3-bromo-4-fluoronitrobenzene-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com